
propyl N-(3,4-dichlorophenyl)carbamodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl N-(3,4-dichlorophenyl)carbamodithioate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a propyl group attached to a carbamodithioate moiety, with two chlorine atoms positioned at the 3 and 4 locations on the phenyl ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propyl N-(3,4-dichlorophenyl)carbamodithioate typically involves the reaction of 3,4-dichloroaniline with carbon disulfide and propyl bromide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbamodithioate group. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The product is then purified through techniques such as recrystallization or chromatography to obtain the final compound in its pure form .
化学反応の分析
Types of Reactions
Propyl N-(3,4-dichlorophenyl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamodithioate group to a thiol or disulfide.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Propyl N-(3,4-dichlorophenyl)carbamodithioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of pesticides and fungicides.
作用機序
The mechanism of action of propyl N-(3,4-dichlorophenyl)carbamodithioate involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, making the compound effective as an antimicrobial or antifungal agent .
類似化合物との比較
Similar Compounds
- Propyl N-(3,4-dichlorophenyl)carbamate
- Triethylammonium N-(3,4-dichlorophenyl)dithiocarbamate
- Mancozeb (Manganese Zinc ethylenebis(dithiocarbamate))
- Propineb (Zinc propylenebis(dithiocarbamate))
Uniqueness
Propyl N-(3,4-dichlorophenyl)carbamodithioate is unique due to its specific structural features, such as the presence of the propyl group and the dichlorophenyl moiety. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
特性
分子式 |
C10H11Cl2NS2 |
|---|---|
分子量 |
280.2 g/mol |
IUPAC名 |
propyl N-(3,4-dichlorophenyl)carbamodithioate |
InChI |
InChI=1S/C10H11Cl2NS2/c1-2-5-15-10(14)13-7-3-4-8(11)9(12)6-7/h3-4,6H,2,5H2,1H3,(H,13,14) |
InChIキー |
LPIRKUYPJBHSSO-UHFFFAOYSA-N |
正規SMILES |
CCCSC(=S)NC1=CC(=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


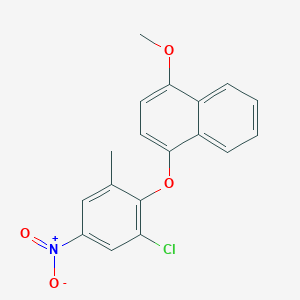
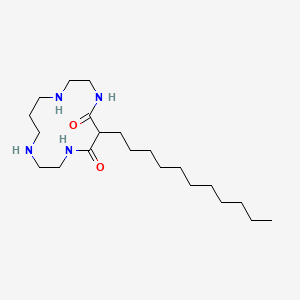
![Benzamide, N-phenyl-3-[(phenylsulfonyl)amino]-](/img/structure/B14366657.png)

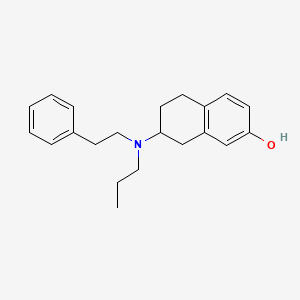
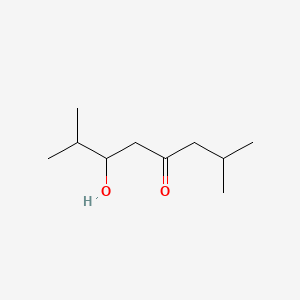
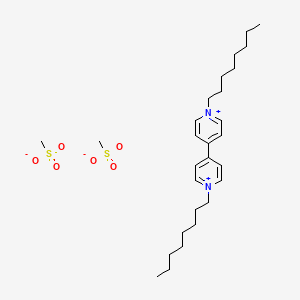
![1-[1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl)-2-methylpropan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene](/img/structure/B14366677.png)
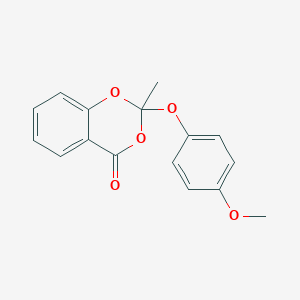
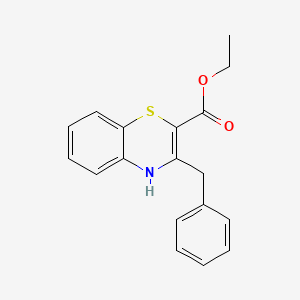
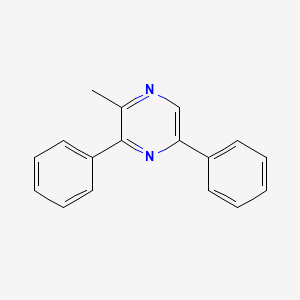
![4-[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14366712.png)
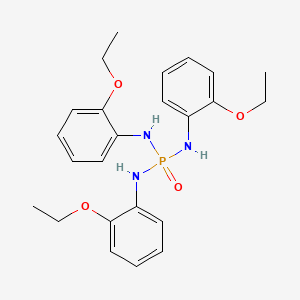
![1-[5-(But-2-en-1-yl)-2,3,4-trihydroxyphenyl]ethan-1-one](/img/structure/B14366722.png)
